3-(Trifluoroprop-1-YN-1-YL)aniline 3-(Trifluoroprop-1-YN-1-YL)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550553
InChI: InChI=1S/C9H6F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,13H2
SMILES:
Molecular Formula: C9H6F3N
Molecular Weight: 185.15 g/mol

3-(Trifluoroprop-1-YN-1-YL)aniline

CAS No.:

Cat. No.: VC16550553

Molecular Formula: C9H6F3N

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoroprop-1-YN-1-YL)aniline -

Specification

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
IUPAC Name 3-(3,3,3-trifluoroprop-1-ynyl)aniline
Standard InChI InChI=1S/C9H6F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,13H2
Standard InChI Key LPDTZKMRZYTUBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N)C#CC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for 3-(trifluoroprop-1-yn-1-yl)aniline is 3-(3,3,3-trifluoroprop-1-yn-1-yl)aniline, with the molecular formula C₉H₆F₃N. Its structure consists of an aniline group (benzene ring with an amine substituent) at the meta position relative to a propargyl group bearing a trifluoromethyl (-CF₃) moiety. The triple bond between C1 and C2 of the propargyl chain distinguishes it from its alkene analogs, such as 4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline (CAS 1089296-90-1), which features a double bond .

Table 1: Key Identifiers for 3-(Trifluoroprop-1-yn-1-yl)aniline and Related Compounds

Property3-(Trifluoroprop-1-yn-1-yl)aniline4-[(1E)-3,3,3-Trifluoroprop-1-en-1-yl]aniline
Molecular FormulaC₉H₆F₃NC₉H₈F₃N
CAS NumberNot Assigned1089296-90-1
Substituent PositionMeta (C3)Para (C4)
Bond TypeTriple (Alkyne)Double (Alkene)
Boiling Point (Predicted)~245°C292°C (Experimental)

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 3-(trifluoroprop-1-yn-1-yl)aniline likely parallels methods used for analogous trifluoromethylated aromatics. A plausible pathway involves:

  • Sonogashira Coupling: Reacting 3-iodoaniline with 3,3,3-trifluoropropyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper iodide co-catalyst .

  • Protection-Deprotection Strategy: Shielding the amine group with a tert-butoxycarbonyl (Boc) group prior to coupling, followed by acidic deprotection to yield the final product .

Key Reaction:

3-Iodoaniline+CF₃C≡CHPd/Cu, Base3-(Trifluoroprop-1-yn-1-yl)aniline\text{3-Iodoaniline} + \text{CF₃C≡CH} \xrightarrow{\text{Pd/Cu, Base}} \text{3-(Trifluoroprop-1-yn-1-yl)aniline}

In the synthesis of OP-3633, a glucocorticoid receptor antagonist, similar strategies were employed to introduce trifluoromethylated groups into steroid frameworks, highlighting the versatility of these methods in complex molecule assembly .

Structural and Conformational Analysis

X-ray crystallography of related compounds, such as mifepristone derivatives, reveals that trifluoromethyl groups induce significant conformational changes in molecular scaffolds. For example, the addition of a β-C10-methyl group in OP-3633 caused a 23° increase in the C9–C11–C21–C22 torsional angle, altering receptor binding selectivity . By analogy, the rigid propargyl group in 3-(trifluoroprop-1-yn-1-yl)aniline may enforce a linear geometry, reducing steric clashes in target binding pockets.

Pharmacological and Industrial Applications

Biological Activity

While direct pharmacological data for 3-(trifluoroprop-1-yn-1-yl)aniline are unavailable, its structural analogs demonstrate notable bioactivity:

  • Receptor Antagonism: Trifluoromethylated anilines are key intermediates in glucocorticoid (GR), progesterone (PR), and androgen receptor (AR) antagonists. For instance, OP-3633 exhibits a 70-fold selectivity for GR over PR due to steric effects from its trifluoromethyl group .

  • Antimicrobial Properties: Fluorinated anilines are explored as antibiotics and antivirals, with the CF₃ group enhancing membrane permeability and metabolic stability .

Table 2: Bioactivity of Selected Trifluoromethylated Anilines

CompoundTarget ReceptorIC₅₀ (nM)Selectivity (GR/PR)
OP-3633 GR14.470
4-[(1E)-CF₃-Propenyl]aniline GR5.61.6

Future Directions and Research Gaps

Synthetic Challenges

Current limitations include the high cost of trifluoropropyne precursors and the need for safer catalytic systems. Advances in continuous-flow chemistry or electrochemical synthesis could address these issues.

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